Functional Switch from Agonist to Antagonist: Racemic 2‑MeGABA vs GABA and TACA at Human GABAC ρ₁ Receptors
Racemic 4‑amino‑2‑methylbutanoic acid (2‑MeGABA) acts as a weak partial agonist at human ρ₁ GABAC receptors with an equilibrium dissociation constant (KD) of 189 μM and a maximal intrinsic activity of only 12% of the full agonist GABA response. In contrast, GABA itself is a full agonist (KD ~2.4 μM, IA ~100%), and trans‑4‑aminocrotonic acid (TACA) is a near‑full agonist (KD 2.4 μM, IA 93%). Critically, 2‑MeGABA is more potent as a competitive antagonist, blocking GABA‑activated currents with an IC₅₀ of 21 μM, a property absent in GABA and only weakly present in TACA [REFS‑1]. This dual agonist/antagonist behaviour is unique among the tested C2‑substituted GABA analogues [REFS‑2].
| Evidence Dimension | GABAC ρ₁ receptor functional activity (agonist potency, intrinsic activity, antagonist potency) |
|---|---|
| Target Compound Data | KD = 189 μM; intrinsic activity = 12% of GABA max; antagonist IC₅₀ = 21 μM |
| Comparator Or Baseline | GABA: KD ~2.4 μM, IA ~100%, no antagonism; TACA: KD 2.4 μM, IA 93%, no significant antagonism; 2‑MeTACA: antagonist KB 31 μM, IC₅₀ 31 μM; 4‑Amino‑2‑methylenebutanoic acid: KD 182 μM, IA 4.4%; 4‑Amino‑2‑chlorobutanoic acid: KD 285 μM, IA 5.2% |
| Quantified Difference | 2‑MeGABA is ~79‑fold weaker than GABA as an agonist (KD ratio 189/2.4 ≈ 79) but 7.7‑fold more potent as an antagonist than 2‑MeTACA (IC₅₀ ratio 31/21 ≈ 0.68, inverted for interpretation). Intrinsic activity of 2‑MeGABA (12%) is 2.7‑fold higher than 4‑amino‑2‑methylenebutanoic acid (4.4%) and 2.3‑fold higher than 4‑amino‑2‑chlorobutanoic acid (5.2%). |
| Conditions | Two‑electrode voltage‑clamp electrophysiology on Xenopus laevis oocytes expressing human ρ₁ GABAC receptor subunit; British Journal of Pharmacology, 1997. |
Why This Matters
For researchers designing GABAC receptor experiments, selecting 2‑MeGABA over GABA provides a tool that can both weakly activate and moderately block the same receptor, enabling dose‑dependent probing of receptor kinetics, whereas GABA alone cannot distinguish activation from blockade.
- [1] Chebib M, Vandenberg RJ, Johnston GA. Analogues of gamma‑aminobutyric acid (GABA) and trans‑4‑aminocrotonic acid (TACA) substituted in the 2 position as GABA(C) receptor antagonists. Br J Pharmacol. 1997;122(8):1551‑1560. doi:10.1038/sj.bjp.0701533. View Source
- [2] Duke RK, Chebib M, Hibbs DE, Mewett KN, Johnston GAR. Synthesis and resolution of 2‑methyl analogues of GABA. Tetrahedron: Asymmetry. 2004;15(11):1745‑1751. doi:10.1016/j.tetasy.2004.04.002. View Source
